molecular formula C11H8BrNO3 B1414346 Methyl 3-bromo-2-cyano-4-formylphenylacetate CAS No. 1805189-76-7

Methyl 3-bromo-2-cyano-4-formylphenylacetate

Cat. No.: B1414346
CAS No.: 1805189-76-7
M. Wt: 282.09 g/mol
InChI Key: KFVFCAWFRJUNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-2-cyano-4-formylphenylacetate is an organic compound with a complex structure that includes bromine, cyano, formyl, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-2-cyano-4-formylphenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetate derivative, followed by the introduction of cyano and formyl groups through controlled reactions. The final step involves esterification to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The formyl group can undergo oxidation to form carboxylic acids.

    Reduction: The cyano group can be reduced to amines.

    Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenylacetate derivatives.

Scientific Research Applications

Methyl 3-bromo-2-cyano-4-formylphenylacetate is used in scientific research for its reactivity and functional group diversity. It serves as a building block in organic synthesis, allowing the creation of more complex molecules. In medicinal chemistry, it can be used to synthesize potential pharmaceutical compounds. Its unique structure also makes it a subject of study in material science and chemical biology.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-cyano-4-formylphenylacetate in chemical reactions involves the reactivity of its functional groups. The bromine atom can participate in nucleophilic substitution, the cyano group can undergo reduction or hydrolysis, and the formyl group can be oxidized or reduced. These reactions are facilitated by the electronic properties of the phenyl ring and the substituents.

Comparison with Similar Compounds

  • Methyl 3-bromo-2-cyano-4-methylphenylacetate
  • Methyl 3-bromo-2-cyano-4-hydroxyphenylacetate
  • Methyl 3-bromo-2-cyano-4-nitrophenylacetate

Comparison: Methyl 3-bromo-2-cyano-4-formylphenylacetate is unique due to the presence of the formyl group, which adds additional reactivity compared to similar compounds. The formyl group allows for further functionalization through oxidation or reduction, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(3-bromo-2-cyano-4-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-10(15)4-7-2-3-8(6-14)11(12)9(7)5-13/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVFCAWFRJUNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)C=O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-bromo-2-cyano-4-formylphenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-2-cyano-4-formylphenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 3-bromo-2-cyano-4-formylphenylacetate
Reactant of Route 4
Methyl 3-bromo-2-cyano-4-formylphenylacetate
Reactant of Route 5
Reactant of Route 5
Methyl 3-bromo-2-cyano-4-formylphenylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 3-bromo-2-cyano-4-formylphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.